molecular formula C27H30N6O2 B2860927 1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-21-4

1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2860927
CAS RN: 898410-21-4
M. Wt: 470.577
InChI Key: IFFCAUHBAQSZPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the purine core, followed by the introduction of the triazino group and the benzyl groups. The exact synthetic route would depend on the specific reactivity of these groups and the conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry . Single-crystal X-ray diffraction can also be used to unambiguously determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzyl groups might undergo reactions typical of aromatic compounds, while the triazino-purine core could participate in reactions typical of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, can be determined using various analytical techniques. These properties would be influenced by the structure of the compound and the nature of its functional groups .

Scientific Research Applications

Synthesis and Characterization of Purine Derivatives

A study by Ueda et al. (1988) discussed the synthesis of [1,2,4]Triazino[3,2-f]purines, including the process of reacting 7,8-diamino-1,3-dimethylxanthine with diketones like glyoxal and diacetyl in the presence of boric acid or polyphosphoric acid. This work contributes to the fundamental understanding of synthesizing complex purine structures, which could be relevant for designing new compounds with specific biological activities (Ueda et al., 1988).

Biological Activities and Potential Therapeutic Applications

  • Antimicrobial and Antitumor Activities : Research by Bara et al. (2020) on diketopiperazines, compounds structurally related to purines, showed narrow-spectrum antibacterial activity against Gram-positive bacteria. This indicates a potential pathway for developing new antimicrobial agents by exploring the structural analogies and differences with purine derivatives like 1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione (Bara et al., 2020).

  • Anticancer, Anti-HIV, and Antimicrobial Properties : A study on triazino and triazolo[4,3-e]purine derivatives by Ashour et al. (2012) highlighted the synthesis of new compounds showing considerable in vitro anticancer, anti-HIV, and antimicrobial activities. This research underlines the potential of purine derivatives in developing multi-targeted therapeutic agents (Ashour et al., 2012).

  • Synthesis and Evaluation of Xanthene Derivatives for Antiasthmatic Activity : Bhatia et al. (2016) developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives with potential antiasthmatic activity. This study demonstrates the application of purine derivatives in exploring new treatments for asthma, showcasing the versatility of purine compounds in medicinal chemistry (Bhatia et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. For example, if it exhibits potent biological activity, it could potentially be toxic. Therefore, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its biological activity, as well as the development of synthetic routes for its preparation. Additionally, modifications could be made to its structure in order to enhance its activity or improve its safety profile .

properties

IUPAC Name

1,7-bis[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O2/c1-16-7-9-18(3)21(11-16)14-32-25(34)23-24(30(6)27(32)35)28-26-31(23)13-20(5)29-33(26)15-22-12-17(2)8-10-19(22)4/h7-12H,13-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFCAUHBAQSZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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